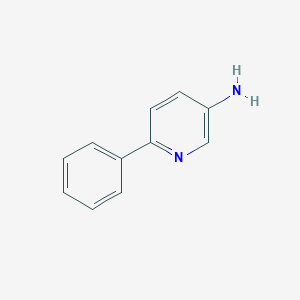
6-Phenylpyridin-3-amin
Übersicht
Beschreibung
6-Phenylpyridin-3-amine (6-PP) is a synthetic compound that has been widely studied in the scientific community due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 6-PP has been synthesized in a number of ways, including the use of a variety of reagents, catalysts, and solvents. It has been used as a substrate for a variety of enzymatic reactions, and its mechanism of action has been studied in detail. 6-PP has also been used in a variety of laboratory experiments to study its biochemical and physiological effects, and to explore its potential applications in the future.
Wissenschaftliche Forschungsanwendungen
Medizin: BACE1-Inhibitoren für die Alzheimer-Krankheit
6-Phenylpyridin-3-amin spielt eine Rolle bei der Entwicklung von BACE1-Inhibitoren, die für die Behandlung der Alzheimer-Krankheit entscheidend sind. Der Pyridin-Rest dieser Verbindung dient als Gerüst im Wirkstoffdesign und trägt zur Inhibition des β-Sekretase-Enzyms bei, das an der Bildung von Amyloid-Plaques beteiligt ist .
Materialwissenschaft: Fortschrittliche Funktionsmaterialien
In der Materialwissenschaft wird this compound aufgrund seines stabilen Pyridinrings zur Synthese von Funktionsmaterialien eingesetzt. Diese Verbindung kann in Polymere oder Beschichtungen eingearbeitet werden, um bestimmte chemische Eigenschaften wie verbesserte thermische Stabilität oder elektrische Leitfähigkeit zu verleihen .
Chemische Synthese: Ligand für die Katalyse
Diese Verbindung wird oft als Ligand in der organischen Synthese verwendet. Ihre Fähigkeit, Komplexe mit Metallionen zu bilden, macht sie wertvoll in katalytischen Reaktionen und Studien der Metallkomplexchemie, die für industrielle chemische Prozesse von grundlegender Bedeutung ist .
Landwirtschaft: Biostimulanzien zur Steigerung der Pflanzenleistung
Obwohl nicht direkt mit this compound verbunden, ist die Anwendung von Pyridinderivaten als Biostimulanzien in der Landwirtschaft bemerkenswert. Sie können die Pflanzenleistung, die Nährstoffverwertungseffizienz und die Stresstoleranz verbessern, was zukünftige landwirtschaftliche Anwendungen dieser Verbindung inspirieren könnte .
Umweltwissenschaften: Analyse von atmosphärischen Aminen
This compound könnte in der Umweltforschung für die Untersuchung der Transformationsprozesse von atmosphärischen Aminen von Bedeutung sein. Das Verständnis seines Verhaltens könnte helfen, seine Auswirkungen auf die Aerosolbildung und die Luftqualität zu beurteilen .
Pharmazeutische Forschung: Medikamentenentwicklung
In der pharmazeutischen Forschung ist this compound ein wertvolles Zwischenprodukt. Sein Pyridin-Kern ist ein häufiges Motiv in vielen Medikamenten, und seine Derivate werden für verschiedene therapeutische Anwendungen untersucht, darunter Antikrebs- und antimikrobielle Aktivitäten .
Biotechnologie: Bioassays und Sensoren
Das Potenzial der Verbindung in der Biotechnologie liegt in ihrer Integration in Bioassays und Sensoren. Ihre strukturellen Eigenschaften könnten genutzt werden, um empfindliche Detektionssysteme für biologische Moleküle oder Umweltkontaminanten zu entwickeln .
Zukünftige Richtungen
While specific future directions for 6-Phenylpyridin-3-amine were not found in the search results, it’s worth noting that therapeutic peptides, which include amines, have made great progress in the last decade thanks to new production, modification, and analytic technologies . This suggests that there could be potential future applications for 6-Phenylpyridin-3-amine in the field of therapeutic peptides.
Eigenschaften
IUPAC Name |
6-phenylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIQYTXJLWGVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376534 | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126370-67-0 | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


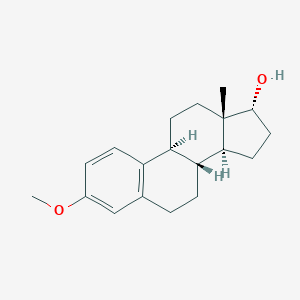

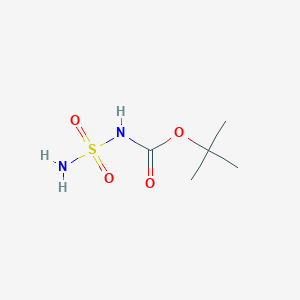
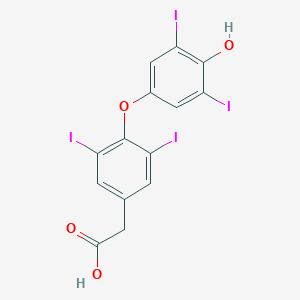
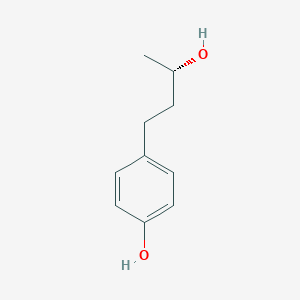
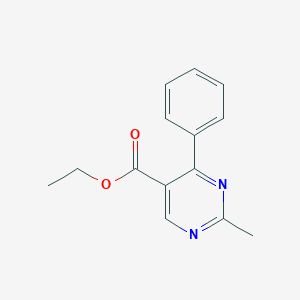

![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)

![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)


